4,5,7-trifluoro-1H-indole
CAS No.:
Cat. No.: VC15880973
Molecular Formula: C8H4F3N
Molecular Weight: 171.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F3N |
|---|---|
| Molecular Weight | 171.12 g/mol |
| IUPAC Name | 4,5,7-trifluoro-1H-indole |
| Standard InChI | InChI=1S/C8H4F3N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,12H |
| Standard InChI Key | FOXAGBANGCULNS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=C1C(=C(C=C2F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4,5,7-Trifluoro-1H-indole consists of an indole scaffold substituted with fluorine atoms at the 4-, 5-, and 7-positions (Figure 1). The fluorine atoms induce strong electron-withdrawing effects, altering the compound’s reactivity compared to non-fluorinated indoles. The planar aromatic system facilitates π-π stacking interactions, while the fluorine substituents enhance metabolic stability and lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄F₃N | |
| Molecular Weight | 171.12 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 2.1 (calculated) |
Synthesis and Functionalization
Synthetic Routes
The synthesis of 4,5,7-trifluoro-1H-indole typically involves fluorination strategies applied to indole precursors. A notable method adapted from ACS Publications involves multi-step functionalization of nitroindoles :
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Nitration and Protection: 4-Nitroindole is protected with a triisopropylsilyl (TIPS) group to yield 4-nitro-1-(triisopropylsilyl)-1H-indole. This step enhances solubility and prevents undesired side reactions .
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Fluorination: Electrophilic fluorination using reagents like Selectfluor or DAST introduces fluorine atoms at specific positions. The TIPS group is subsequently removed under acidic conditions .
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Reduction and Functionalization: Nitro groups are reduced to amines using transfer hydrogenation (e.g., ammonium chloride and iron), followed by protection with carbobenzyloxy (Cbz) groups .
This approach achieves moderate yields (15% over 10 steps) but offers precise control over substitution patterns .
Derivative Synthesis
4,5,7-Trifluoro-1H-indole serves as a precursor for diverse derivatives:
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Trifluoroketones: Reaction with trifluoroacetic anhydride (TFAA) yields trifluoroketones, which are hydrolyzed to carboxylic acids for further functionalization .
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Amino Derivatives: Reduction of nitro intermediates produces diaminoindoles, critical for drug discovery .
Biological and Pharmacological Applications
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
Tetrahydro-γ-carboline derivatives containing fluorinated indole moieties, such as compound 39, rescue F508del-CFTR function with EC₅₀ values of 2.1 µM, comparable to the clinical drug VX-770 . These findings underscore the role of fluorinated indoles in targeting ion channel disorders .
Industrial and Material Science Applications
Specialty Chemicals
The compound’s thermal stability (decomposition >250°C) and chemical resistance make it suitable for high-performance polymers and coatings. Fluorinated indoles are also employed in organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems .
Catalysis
4,5,7-Trifluoro-1H-indole derivatives act as ligands in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity in C–N bond-forming processes .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low yields and tedious purification steps. Innovations in flow chemistry or photoredox catalysis could streamline production .
Unexplored Biological Targets
The compound’s potential in neurodegenerative diseases (e.g., Alzheimer’s) remains untapped. Computational docking studies predict strong binding to β-secretase (BACE1), a key enzyme in amyloid-β production .
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